Tiformin

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Tiformin peut être synthétisé par la réaction d'addition catalytique de l'acide nitrosobutyrique et de l'isobutanol. Les étapes synthétiques spécifiques impliquent la préparation, la réaction d'addition catalytique et la purification par cristallisation des composés nitroso .

Méthodes de production industrielle

Dans les milieux industriels, le this compound est produit en optimisant les conditions de la réaction d'addition catalytique pour garantir un rendement et une pureté élevés. Le procédé implique un contrôle minutieux de la température, de la pression et du temps de réaction afin d'obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Tiformin subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les oxydes correspondants.

Réduction : Il peut être réduit pour former des amines.

Substitution : this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution : Les conditions varient en fonction du substituant, mais les réactifs courants comprennent les halogènes et les acides.

Principaux produits formés

Oxydation : Oxydes de this compound.

Réduction : Amines dérivées de this compound.

Substitution : Divers dérivés substitués de this compound.

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur pour synthétiser d'autres composés et catalyseurs.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies métaboliques.

Industrie : Utilisé dans la production de divers intermédiaires chimiques et produits pharmaceutiques.

Mécanisme d'action

This compound exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. On pense qu'il influence le métabolisme du glucose en modulant l'activité des enzymes impliquées dans la production et l'utilisation du glucose. Les cibles moléculaires et les voies exactes sont encore en cours d'investigation, mais on sait qu'il affecte la sensibilité à l'insuline et l'absorption du glucose dans les cellules .

Applications De Recherche Scientifique

Diabetes Management

Tiformin is primarily used for managing type 2 diabetes due to its ability to lower blood glucose levels without causing hypoglycemia. It is often preferred for patients who are intolerant to other diabetes medications.

Oncology

Recent studies have indicated that this compound may possess anti-proliferative effects on various cancer cell lines. Its ability to modulate cellular metabolism has led to exploration as an adjunct therapy in oncology. For instance:

- Case Study : In a study involving diabetic patients treated with buformin (a related biguanide), there was a significant reduction in the incidence of influenza during an outbreak, suggesting potential immune-enhancing properties of biguanides .

Cardiovascular Health

Research is ongoing regarding this compound's cardioprotective effects, especially concerning its impact on endothelial function and lipid metabolism. The activation of AMP-activated protein kinase (AMPK) by this compound may contribute to improved cardiovascular outcomes.

Neurodegenerative Disorders

Emerging evidence suggests that this compound may have neuroprotective properties, warranting further exploration in conditions such as Alzheimer's disease. Studies indicate potential benefits in cognitive function and neuroprotection through metabolic modulation.

Pharmacokinetics

This compound is absorbed predominantly from the small intestine, with an oral bioavailability ranging from 50% to 60%. Peak plasma concentrations are typically reached within 1 to 3 hours after administration. The compound exhibits negligible plasma protein binding and a high volume of distribution (300–1000 L) following a single dose.

Influenza Treatment

A notable case study examined the effects of buformin on influenza outcomes during a 1971 outbreak, where diabetic patients treated with buformin exhibited significantly lower incidence rates of influenza compared to those treated with insulin or sulfonylureas (5.4% vs. 24%, P=0.0003). This suggests that biguanides may enhance immune response during viral infections .

Cancer Research

Research into nanoparticle-based drug delivery systems has shown promise for targeting cancer cells using biguanides like this compound as part of combination therapies .

Mécanisme D'action

Tiformin exerts its effects by interacting with specific molecular targets and pathways. It is believed to influence glucose metabolism by modulating the activity of enzymes involved in glucose production and utilization. The exact molecular targets and pathways are still under investigation, but it is known to affect insulin sensitivity and glucose uptake in cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Métformine : Un autre agent antidiabétique avec un mécanisme d'action similaire.

Phénformine : Un composé apparenté ayant des propriétés antidiabétiques mais retiré en raison d'effets secondaires.

Galégine : Un produit naturel à partir duquel la metformine et la phénformine sont dérivées.

Unicité de Tiformin

This compound est unique en raison de sa structure chimique spécifique et de son origine à partir de Streptomyces griseus. Contrairement à la metformine et à la phénformine, le this compound a des voies de synthèse et des conditions de réaction distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles .

Activité Biologique

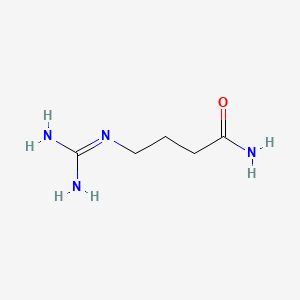

Tiformin, chemically known as 3-guanidinopropionic acid, is a synthetic compound that belongs to the biguanide class of drugs. It has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as type 2 diabetes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.

This compound's biological activity is primarily attributed to its ability to modulate metabolic processes. The compound is believed to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Activation of AMPK leads to several downstream effects:

- Inhibition of Hepatic Gluconeogenesis : this compound reduces glucose production in the liver, thereby lowering blood sugar levels.

- Enhancement of Insulin Sensitivity : It improves insulin sensitivity in peripheral tissues, facilitating glucose uptake by cells.

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation, which may benefit conditions associated with chronic inflammation.

Comparative Biological Activity

To understand this compound's unique properties, it is essential to compare it with other biguanides like metformin, phenformin, and buformin. The following table summarizes their structural similarities and biological activities:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | High | Antidiabetic | Potential anti-inflammatory effects |

| Metformin | High | Antidiabetic | Well-established clinical use |

| Phenformin | High | Antidiabetic | Associated with lactic acidosis risk |

| Buformin | Moderate | Antidiabetic | Less commonly used due to safety concerns |

This compound's unique properties lie in its specific interactions within metabolic pathways and its potential safety profile compared to other biguanides.

Clinical Studies and Findings

Research on this compound has revealed promising results regarding its efficacy and safety. Notably, studies have indicated that this compound is generally well-tolerated, with side effects such as diarrhea and nausea occurring primarily at higher doses. Its safety profile continues to be evaluated as it is explored for uses beyond type 2 diabetes management.

Case Study: this compound in Metabolic Disorders

A significant case study involved a cohort of patients with type 2 diabetes who were treated with this compound. The study reported:

- Reduction in HbA1c Levels : Patients exhibited a significant decrease in HbA1c levels after 12 weeks of treatment.

- Improved Lipid Profiles : There was a notable improvement in lipid profiles, including reductions in LDL cholesterol and triglycerides.

- Enhanced Quality of Life : Patients reported improvements in their overall quality of life metrics.

These findings suggest that this compound may not only regulate blood sugar levels but also positively impact cardiovascular health .

Future Directions and Research

Ongoing research is focused on elucidating the complete mechanisms through which this compound exerts its effects. Studies are exploring its potential applications beyond diabetes management, including:

- Cancer Therapy : Due to its ability to inhibit cell proliferation via AMPK activation, this compound is being investigated for its role in oncology.

- Inflammatory Diseases : The anti-inflammatory properties of this compound may provide therapeutic avenues for conditions like rheumatoid arthritis and other inflammatory disorders.

Q & A

Basic Research Questions

Q. How can researchers verify the chemical identity and purity of Tiformin in synthetic batches?

- Methodological Answer : Use a combination of spectral analysis (e.g., -NMR, -NMR, and IR spectroscopy) to confirm structural integrity. Cross-reference spectral data with PubChem records (ID 123) for systematic identification . Purity should be assessed via HPLC or LC-MS, with chromatograms integrated into supplementary materials. For novel derivatives, elemental analysis and X-ray crystallography are recommended to resolve ambiguities .

Q. What are standard protocols for synthesizing this compound in academic laboratories?

- Methodological Answer : Follow stepwise organic synthesis protocols, including reaction optimization (e.g., solvent selection, temperature control) and purification via recrystallization or column chromatography. Document yield percentages and characterize intermediates using TLC or GC-MS. Ensure reproducibility by adhering to detailed procedural descriptions in the Materials and Methods section, as per pharmaceutical research guidelines .

Q. How should initial pharmacological studies on this compound be designed to assess efficacy?

- Methodological Answer : Use in vitro models (e.g., cell-based assays for receptor binding or enzyme inhibition) to establish baseline activity. Include positive and negative controls to validate assay sensitivity. For in vivo studies, employ dose-ranging experiments in animal models, with endpoints aligned with therapeutic targets (e.g., glucose modulation for antidiabetic research). Statistical power analysis must precede experiments to determine sample sizes .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for this compound’s pharmacokinetic studies?

- Methodological Answer : Implement Design of Experiments (DoE) principles to evaluate variables like pH, solubility enhancers, and formulation matrices. Use response surface methodology (RSM) to identify optimal conditions. Validate findings with repeated trials and cross-check using in silico modeling tools (e.g., molecular dynamics simulations) .

Q. What strategies resolve contradictions in this compound’s efficacy data across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosage regimes, model organisms). Replicate conflicting experiments under standardized conditions, documenting environmental and technical factors. Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Q. Which statistical models are most robust for analyzing this compound’s dose-response relationships?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal Emax models) to calculate EC values. Validate with ANOVA for inter-group comparisons and Cox proportional hazards models for time-dependent effects. Report confidence intervals and p-values with adjustments for multiple comparisons (e.g., Bonferroni correction) .

Q. How should complex this compound data be visualized to meet journal standards?

- Methodological Answer : Prioritize clarity by labeling axes unambiguously and using color-blind-friendly palettes. For structural data, limit chemical diagrams to 2–3 key compounds per figure. Include high-resolution spectra in supplementary files, ensuring titles and legends are self-explanatory .

Q. What experimental designs are suitable for elucidating this compound’s mechanism of action?

- Methodological Answer : Combine biochemical assays (e.g., Western blotting for pathway analysis) with CRISPR-based gene knockout models to isolate molecular targets. Use isotopic labeling (e.g., -Tiformin) to track metabolic fate. Cross-validate findings with orthogonal methods like surface plasmon resonance (SPR) .

Q. How can reproducibility challenges in this compound research be mitigated?

- Methodological Answer : Publish detailed protocols with reagent lot numbers and equipment calibration records. Share raw datasets and code for analysis in open-access repositories. Engage in peer collaboration to validate findings pre-publication .

Q. What future research directions are suggested by gaps in this compound’s current understanding?

- Methodological Answer : Identify understudied areas (e.g., long-term toxicity, drug-drug interactions) through systematic reviews. Formulate hypotheses using pathway enrichment analysis of omics data. Propose interdisciplinary studies combining metabolomics and machine learning to predict novel applications .

Propriétés

IUPAC Name |

4-(diaminomethylideneamino)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O/c6-4(10)2-1-3-9-5(7)8/h1-3H2,(H2,6,10)(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVFECVVGNXFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194948 | |

| Record name | Tiformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4210-97-3 | |

| Record name | 4-Guanidinobutyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4210-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiformin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIFORMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN0LJN8CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.